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Compound of Interest

Compound Name: 4-Methylbenzylamine

Cat. No.: B130917 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the crystal structures of various 4-
Methylbenzylamine derivatives. 4-Methylbenzylamine and its derivatives are pivotal in

medicinal chemistry and materials science due to their versatile biological activities and

potential for forming diverse supramolecular architectures. Understanding their three-

dimensional structure at the atomic level is crucial for structure-based drug design,

polymorphism studies, and the development of new materials with tailored properties.

This whitepaper summarizes key quantitative crystallographic data in structured tables for easy

comparison, details the experimental protocols for synthesis and crystal structure

determination, and presents logical relationships and experimental workflows through clear

diagrams.

Introduction
4-Methylbenzylamine serves as a versatile building block for a wide range of chemical

compounds, including sulfonamides, organic salts, and Schiff bases. The presence of the

methyl group on the benzyl ring influences the electronic and steric properties of the molecule,

which in turn dictates its reactivity and intermolecular interactions. X-ray crystallography

provides the most definitive method for elucidating the precise three-dimensional arrangement

of atoms in the solid state, offering invaluable insights into conformation, configuration, and

packing motifs. This data is instrumental in understanding structure-activity relationships (SAR)

and designing novel molecules with desired functionalities.
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Crystal Structure Analysis of Selected 4-
Methylbenzylamine Derivatives
This section presents a detailed crystallographic analysis of three representative 4-
methylbenzylamine derivatives: a sulfonamide, a nitrate salt, and a tetrachlorocadmate(II)

salt.

4-Methyl-N-(4-methylbenzyl)benzenesulfonamide
Sulfonamides are an important class of compounds with a broad spectrum of biological

activities. The crystal structure of 4-Methyl-N-(4-methylbenzyl)benzenesulfonamide reveals key

insights into its molecular conformation and intermolecular interactions.

Table 1: Crystallographic Data and Structure Refinement for 4-Methyl-N-(4-

methylbenzyl)benzenesulfonamide[1]
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Parameter Value

Empirical formula C₁₅H₁₇NO₂S

Formula weight 275.36

Temperature 173(2) K

Wavelength 0.71073 Å

Crystal system Monoclinic

Space group P2₁

Unit cell dimensions
a = 5.8658(2) Å, α = 90°b = 14.7852(5) Å, β =

98.363(2)°c = 8.1065(3) Å, γ = 90°

Volume 694.94(4) Å³

Z 2

Density (calculated) 1.315 Mg/m³

Absorption coefficient 0.224 mm⁻¹

F(000) 292

Crystal size 0.25 x 0.15 x 0.10 mm³

Theta range for data collection 2.72 to 27.50°

Index ranges -7<=h<=7, -19<=k<=19, -10<=l<=10

Reflections collected 10034

Independent reflections 3185 [R(int) = 0.027]

Completeness to theta = 25.242° 99.8 %

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 3185 / 1 / 175

Goodness-of-fit on F² 1.05

Final R indices [I>2sigma(I)] R1 = 0.029, wR2 = 0.073

R indices (all data) R1 = 0.033, wR2 = 0.075
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Largest diff. peak and hole 0.28 and -0.23 e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°) for 4-Methyl-N-(4-

methylbenzyl)benzenesulfonamide[1]

Bond Length (Å) Angle Degree (°)

S(1)-O(1) 1.433(1) O(1)-S(1)-O(2) 119.5(1)

S(1)-O(2) 1.435(1) O(1)-S(1)-N(1) 107.2(1)

S(1)-N(1) 1.628(1) O(2)-S(1)-N(1) 106.3(1)

S(1)-C(1) 1.761(2) O(1)-S(1)-C(1) 108.5(1)

N(1)-C(8) 1.467(2) O(2)-S(1)-C(1) 108.6(1)

N(1)-S(1)-C(1) 106.1(1)

C(8)-N(1)-S(1) 118.2(1)

4-Methylbenzylammonium Nitrate
Organic nitrate salts are of interest in materials science for their potential nonlinear optical

(NLO) properties. The crystal structure of 4-Methylbenzylammonium nitrate is stabilized by a

network of hydrogen bonds.

Table 3: Crystallographic Data and Structure Refinement for 4-Methylbenzylammonium

Nitrate[2]
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Parameter Value

Empirical formula C₈H₁₂N₂O₃

Formula weight 184.20

Temperature 293(2) K

Wavelength 1.54184 Å

Crystal system Monoclinic

Space group P2₁/c

Unit cell dimensions
a = 15.102(3) Å, α = 90°b = 5.814(1) Å, β =

99.78(3)°c = 10.491(2) Å, γ = 90°

Volume 907.5(3) Å³

Z 4

Density (calculated) 1.347 Mg/m³

Absorption coefficient 0.880 mm⁻¹

F(000) 392

Crystal size 0.30 x 0.25 x 0.20 mm³

Theta range for data collection 5.8 to 67.0°

Index ranges -17<=h<=17, -6<=k<=6, -12<=l<=12

Reflections collected 5427

Independent reflections 1601 [R(int) = 0.045]

Completeness to theta = 67.000° 99.1 %

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 1601 / 0 / 121

Goodness-of-fit on F² 1.05

Final R indices [I>2sigma(I)] R1 = 0.041, wR2 = 0.108

R indices (all data) R1 = 0.054, wR2 = 0.116
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Largest diff. peak and hole 0.16 and -0.17 e.Å⁻³

Bis(4-methylbenzylammonium) Tetrachloridocadmate(II)
This inorganic-organic hybrid compound showcases the coordination of the 4-

methylbenzylammonium cation with a metal-halide complex.

Table 4: Crystallographic Data and Structure Refinement for Bis(4-methylbenzylammonium)

Tetrachloridocadmate(II)[3]
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Parameter Value

Empirical formula C₁₆H₂₄CdCl₄N₂

Formula weight 526.58

Temperature 293(2) K

Wavelength 0.71073 Å

Crystal system Orthorhombic

Space group Pnma

Unit cell dimensions
a = 10.721(2) Å, α = 90°b = 33.986(6) Å, β =

90°c = 5.326(1) Å, γ = 90°

Volume 1940.8(7) Å³

Z 4

Density (calculated) 1.803 Mg/m³

Absorption coefficient 1.868 mm⁻¹

F(000) 1056

Crystal size 0.30 x 0.20 x 0.15 mm³

Theta range for data collection 2.1 to 25.0°

Index ranges -12<=h<=12, -40<=k<=40, -6<=l<=6

Reflections collected 15876

Independent reflections 1705 [R(int) = 0.044]

Completeness to theta = 25.000° 99.8 %

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 1705 / 0 / 110

Goodness-of-fit on F² 1.04

Final R indices [I>2sigma(I)] R1 = 0.029, wR2 = 0.068

R indices (all data) R1 = 0.041, wR2 = 0.073
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Largest diff. peak and hole 0.43 and -0.38 e.Å⁻³

Experimental Protocols
Synthesis and Crystallization

4-Methyl-N-(4-methylbenzyl)benzenesulfonamide: This compound was synthesized by the

dropwise addition of p-toluenesulfonyl chloride to a stirring mixture of 4-methylbenzylamine
and pyridine in degassed dichloromethane under a nitrogen atmosphere. The reaction was

stirred at room temperature for 24 hours. After an acidic workup and extraction with

dichloromethane, the crude product was recrystallized from hot ethanol to yield pale-yellow

crystals.[1][4]

4-Methylbenzylammonium Nitrate: This salt was prepared by reacting 4-methylbenzylamine
with nitric acid in an aqueous solution. Good-quality single crystals were grown by the slow

evaporation of the solvent at room temperature.[5]

Bis(4-methylbenzylammonium) Tetrachloridocadmate(II): This complex was synthesized by

dissolving 4-methylbenzylamine and cadmium(II) chloride in dilute hydrochloric acid. Slow

evaporation of the resulting solution at room temperature over several days yielded crystals

suitable for X-ray diffraction.[3]

X-ray Diffraction Data Collection and Structure
Refinement
For all the presented derivatives, single-crystal X-ray diffraction data was collected on a

diffractometer equipped with a CCD area detector using graphite-monochromated MoKα (λ =

0.71073 Å) or CuKα (λ = 1.54184 Å) radiation. The data collection was typically performed at a

controlled temperature (e.g., 173 K or 293 K) to minimize thermal vibrations.

The collected diffraction data were processed to obtain integrated intensities, which were then

corrected for Lorentz and polarization effects. An absorption correction was applied to minimize

the effects of X-ray absorption by the crystal. The crystal structures were solved by direct

methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined

anisotropically. Hydrogen atoms were either located in difference Fourier maps and refined

isotropically or placed in calculated positions and refined using a riding model.
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Visualizations
The following diagrams illustrate the synthesis and experimental workflow for the

characterization of 4-methylbenzylamine derivatives.
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General workflow for synthesis and crystal structure determination.
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Schematic of hydrogen bonding in 4-methylbenzylammonium salts.

Conclusion
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This technical guide has provided a detailed overview of the crystal structures of several 4-
methylbenzylamine derivatives. The tabulated crystallographic data offers a valuable resource

for comparative analysis, while the detailed experimental protocols provide practical guidance

for researchers in the field. The visualization of synthetic workflows and intermolecular

interactions further aids in the comprehension of the structural chemistry of these important

compounds. The insights gained from these crystal structures are essential for the rational

design of new 4-methylbenzylamine derivatives with optimized properties for applications in

drug discovery and materials science. Further research into a wider array of derivatives,

particularly Schiff bases, will continue to expand our understanding of the rich structural

landscape of this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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